3-Methoxy-1-methyl-1H-indazol-5-amine

Physicochemical Profiling Lipophilicity Medicinal Chemistry

3-Methoxy-1-methyl-1H-indazol-5-amine (CAS 1354225-63-0) is a trisubstituted indazole derivative bearing a methoxy substituent at the 3-position, a methyl group at N1, and a primary amine at C5. Indazoles are established privileged scaffolds in medicinal chemistry, with documented engagement of kinase ATP-binding sites, phosphodiesterase domains, and sigma receptors across numerous drug discovery programs.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11793047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methyl-1H-indazol-5-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C(=N1)OC
InChIInChI=1S/C9H11N3O/c1-12-8-4-3-6(10)5-7(8)9(11-12)13-2/h3-5H,10H2,1-2H3
InChIKeyUKSSYKBHYRUULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-methyl-1H-indazol-5-amine – Core Properties and Class Identity for Scientific Procurement


3-Methoxy-1-methyl-1H-indazol-5-amine (CAS 1354225-63-0) is a trisubstituted indazole derivative bearing a methoxy substituent at the 3-position, a methyl group at N1, and a primary amine at C5. Indazoles are established privileged scaffolds in medicinal chemistry, with documented engagement of kinase ATP-binding sites, phosphodiesterase domains, and sigma receptors across numerous drug discovery programs [1]. The compound is supplied as a 97% purity building block (molecular weight 177.20 g·mol⁻¹) by multiple chemical vendors, serving primarily as a synthetic intermediate for the construction of kinase-focused and anti-inflammatory compound libraries . Its precise substitution pattern — particularly the simultaneous presence of an electron-donating 3-methoxy group and an N1-methyl cap — distinguishes it from more common mono-substituted indazole intermediates and confers a distinct physicochemical and reactivity profile relevant to parallel synthesis and fragment-based design workflows.

Why 3-Methoxy-1-methyl-1H-indazol-5-amine Cannot Be Casually Substituted with Simpler Indazole Analogues


Indazole scaffolds are notoriously sensitive to substitution pattern; even single-atom changes at the 3- or N1-positions can drastically alter kinase selectivity, metabolic stability, and synthetic tractability [1]. The 5-amino group is the primary vector for downstream derivatization (amide coupling, reductive amination, Buchwald–Hartwig arylation), but its reactivity and the resulting compound's binding pose depend on the electronic character and steric bulk of the 3- and N1-substituents. Replacing 3-Methoxy-1-methyl-1H-indazol-5-amine with the simpler des-methoxy analogue (1-methyl-1H-indazol-5-amine, CAS 50593-24-3) eliminates the hydrogen-bond-acceptor/electron-donating character of the 3-methoxy group, which has been shown in indazole kinase inhibitor series to modulate both target potency and isoform selectivity [2]. Similarly, omitting the N1-methyl group (to yield 3-methoxy-1H-indazol-5-amine, CAS 1368181-72-9) introduces an unprotected indazole N-H, altering solubility, metabolic N-glucuronidation susceptibility, and the conformational preferences of the 5-amino tail during subsequent elaboration. These differences are not cosmetic — they propagate into the pharmacology of the final lead compound.

Quantitative Differentiation Evidence for 3-Methoxy-1-methyl-1H-indazol-5-amine Against Nearest Structural Analogues


3-Methoxy vs. 3-H Substitution: Impact on Lipophilicity and Predicted Permeability Compared to 1-Methyl-1H-indazol-5-amine

Introduction of the 3-methoxy group onto the 1-methyl-1H-indazol-5-amine scaffold increases the calculated partition coefficient (clogP) by approximately 0.5–0.7 log units relative to the des-methoxy parent, moving from a predicted clogP of ~1.0–1.2 (1-methyl-1H-indazol-5-amine) to an estimated clogP of ~1.5–1.9 for 3-methoxy-1-methyl-1H-indazol-5-amine [1]. This difference, while modest, places the compound in the lipophilicity range preferred for kinase inhibitor leads (clogP 1–3) and is distinct from the parent, which lies at the lower boundary of this window. In the context of the 5-substituted indazole kinase inhibitor library described by Akritopoulou-Zanze et al., compounds with 3-alkoxy substitution demonstrated differential kinase selectivity profiles compared to their 3-H counterparts, indicating that the 3-substituent is a key selectivity determinant [2].

Physicochemical Profiling Lipophilicity Medicinal Chemistry

N1-Methyl vs. N1-H Substitution: Differential Hydrogen-Bond Donor Count and Impact on Downstream Derivatization Relative to 3-Methoxy-1H-indazol-5-amine

3-Methoxy-1-methyl-1H-indazol-5-amine possesses zero hydrogen-bond donors beyond the 5-NH2 group (HBD count = 2 from the primary amine only), whereas the des-methyl analogue 3-methoxy-1H-indazol-5-amine (CAS 1368181-72-9) carries an additional N1-H donor (HBD count = 3) . The absence of an unprotected indazole N-H in the target compound eliminates potential competing reactivity during N-alkylation or acylation steps and reduces the risk of unwanted metal coordination during palladium-catalyzed cross-coupling reactions, which is a documented consideration in the parallel synthesis of indazole libraries [1]. Furthermore, the N1-methyl cap mimics the methylation state found in many lead-optimized kinase inhibitors, meaning that fewer synthetic transformations are required to reach the desired final substitution pattern compared to starting from the N1-H analogue.

Synthetic Chemistry Building Block Utility Hydrogen Bonding

Kinase Scaffold Validation: Differentiation from 5-Substituted Indazole Isomers in Published Kinase Profiling Panels

The 5-amino-3-alkoxy-1-methylindazole substructure appears in multiple patent-defined kinase inhibitor series, including IRAK4 inhibitors (indazole amine derivatives claimed in WO20210309636) and TTK/MPS1 inhibitors [1]. The Akritopoulou-Zanze et al. (2011) panel profiling study established that 5-substituted indazoles with varied 3-position substituents exhibit differential inhibition across Rock2, Gsk3β, Aurora2, and Jak2, with potency and selectivity being co-determined by the 3-substituent identity [2]. Specifically, compounds bearing 3-alkoxy groups (including methoxy) displayed altered selectivity fingerprints compared to 3-aryl or 3-alkylamino analogues, indicating that the 3-methoxy group is not merely a spectator substituent but actively participates in shaping the kinase binding profile [2]. While direct head-to-head IC50 data for 3-methoxy-1-methyl-1H-indazol-5-amine itself are not disclosed in that publication, the class-level SAR establishes that the 3-methoxy group is a pharmacophoric element that cannot be excised without altering target engagement patterns.

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

Commercial Availability and Purity Benchmarking Against Closest Analogues

As of the current procurement landscape, 3-methoxy-1-methyl-1H-indazol-5-amine (CAS 1354225-63-0) is available from multiple Chinese and international suppliers at ≥97% purity, with catalog pricing broadly comparable to the simpler analogue 1-methyl-1H-indazol-5-amine (CAS 50593-24-3) . The des-methyl analogue 3-methoxy-1H-indazol-5-amine (CAS 1368181-72-9) is offered by Fluorochem at 95% purity with a premium price reflecting lower-volume production (£881 per 1 g), whereas the N1-methylated target compound benefits from more competitive sourcing economics due to higher demand as a kinase library intermediate . This combination of adequate purity and multi-vendor availability reduces the risk of single-supplier dependency for medicinal chemistry campaigns.

Chemical Procurement Building Block Quality Supply Chain

Recommended Scientific and Industrial Applications for 3-Methoxy-1-methyl-1H-indazol-5-amine Based on Differential Evidence


Kinase-Focused Parallel Library Synthesis Requiring Pre-N1-Methylated Indazole Cores

Medicinal chemistry teams constructing parallel libraries of 5-amido, 5-sulfonamido, or 5-ureido indazole kinase inhibitors should prioritize this building block over N1-H indazole analogues. The pre-installed N1-methyl group eliminates a protection step, improving synthetic throughput by one full transformation per library member, while the 3-methoxy group contributes to kinase hinge-region hydrogen bonding, as supported by SAR from the Akritopoulou-Zanze kinase panel [1]. The 5-amino handle enables direct diversification via amide coupling or reductive amination without competing N1 reactivity.

IRAK4 and TTK Inhibitor Lead Optimization Programs

Indazole amine derivatives featuring the 3-methoxy-1-methyl-5-amino substitution pattern have been specifically claimed as IRAK4 inhibitors (WO20210309636) and are closely related to TTK/MPS1 inhibitor chemotypes [1]. Researchers pursuing these targets can use this compound as a direct scaffold-matching intermediate, bypassing the need to construct the substitution pattern de novo. The 3-methoxy group has been shown in related series to modulate kinase selectivity versus 3-H analogues, making it a rational starting point for hit-to-lead optimization [2].

Sigma Receptor Ligand Discovery Using Fused Heterocyclic Scaffolds

Indazole derivatives with 3-alkoxy and N1-alkyl substitution have been identified as sigma receptor ligands in patent literature (EPO data references) [1]. The specific combination of the electron-donating 3-methoxy group and the lipophilic N1-methyl cap aligns with the pharmacophoric requirements for sigma-1/sigma-2 binding. This building block provides a versatile starting point for constructing sigma-targeted chemical probes for CNS and oncology applications.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With a molecular weight of 177.20 Da and an estimated clogP in the 1.5–1.9 range, this compound falls within favorable fragment-like property space (MW < 250, clogP < 3.5) while offering a primary amine anchor for fragment elaboration [1]. Its two hydrogen-bond donors and three hydrogen-bond acceptors provide balanced polarity for both target binding and aqueous solubility, making it suitable as a fragment hit starting point or as a core scaffold for fragment-growing strategies in kinase and non-kinase targets alike.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-1-methyl-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.